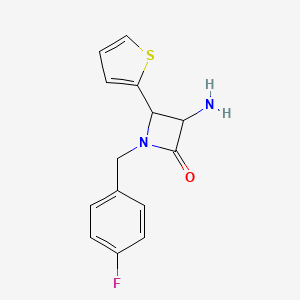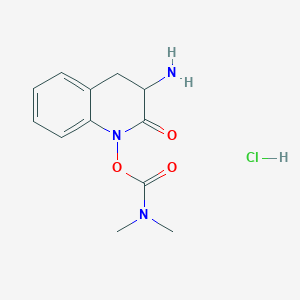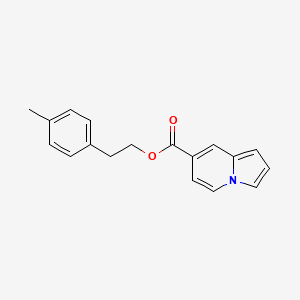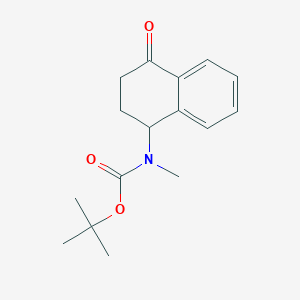
4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate is an organic compound with the molecular formula C15H18O5. It is a methacrylate ester derivative that contains a tert-butoxycarbonyl (BOC) protecting group. This compound is commonly used in organic synthesis and polymer chemistry due to its unique reactivity and protective properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-butoxycarbonyl)oxy)phenyl methacrylate typically involves the esterification of 4-hydroxyphenyl methacrylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Polymerization Reactions: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and trimethylsilyl iodide are commonly used for the removal of the BOC group.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization of the methacrylate group.
Major Products Formed
Deprotection: The major product formed is 4-hydroxyphenyl methacrylate.
Polymerization: The major products are polymers and copolymers containing the methacrylate backbone.
Wissenschaftliche Forschungsanwendungen
4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is used in the preparation of biocompatible materials and drug delivery systems.
Medicine: It is utilized in the development of medical devices and coatings for controlled drug release.
Industry: The compound is employed in the production of specialty polymers and coatings with enhanced performance characteristics
Wirkmechanismus
The mechanism of action of 4-((tert-butoxycarbonyl)oxy)phenyl methacrylate primarily involves the reactivity of its functional groups:
BOC Group: The BOC group acts as a protecting group for the phenolic hydroxyl group, preventing unwanted reactions during synthesis. It can be selectively removed under acidic conditions to reveal the hydroxyl group.
Methacrylate Group: The methacrylate group undergoes polymerization reactions, forming polymers with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenyl Methacrylate: Lacks the BOC protecting group, making it more reactive and less selective in certain reactions.
4-((Tert-butoxycarbonyl)oxy)phenylboronic Acid: Contains a boronic acid group instead of a methacrylate group, used in different types of coupling reactions.
Uniqueness
4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate is unique due to the presence of both the BOC protecting group and the methacrylate group. This combination allows for selective protection and subsequent polymerization, making it highly versatile in synthetic and industrial applications .
Eigenschaften
Molekularformel |
C15H18O5 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H18O5/c1-10(2)13(16)18-11-6-8-12(9-7-11)19-14(17)20-15(3,4)5/h6-9H,1H2,2-5H3 |
InChI-Schlüssel |
WSOMARGQHAODOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11842856.png)
![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)
![tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11842867.png)


![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)
![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)
